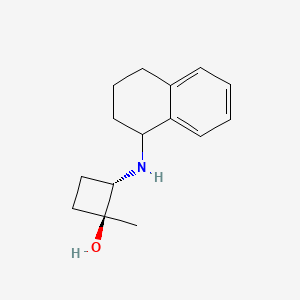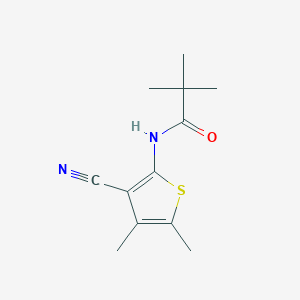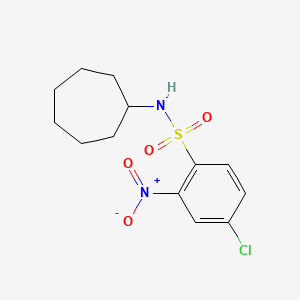
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutanol core with a methyl group and a tetrahydronaphthalenylamino substituent, which may contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Methyl Group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydronaphthalenylamino Group: This step may involve nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol may be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound could be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
(1R,2R)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol: The enantiomer of the compound .
Cyclobutanol Derivatives: Other compounds with a cyclobutanol core and various substituents.
Tetrahydronaphthalene Derivatives: Compounds featuring the tetrahydronaphthalene moiety.
Uniqueness
The uniqueness of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
(1S,2S)-1-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15(17)10-9-14(15)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14,16-17H,4,6,8-10H2,1H3/t13?,14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGGVDOGRTZBM-FGRDXJNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCCC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCCC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)



![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)



![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2903986.png)




